2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
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Overview
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the triazine ring . Another approach includes the use of bromohydrazone intermediates, which undergo cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable methodologies that ensure high yield and purity. These methods may involve continuous feeding of reagents and careful monitoring of reaction conditions to minimize side reactions and maximize product formation .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in cancer therapy.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine core, used in the treatment of viral infections.
Uniqueness
2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-pyrrolo[2,1-f][1,2,4]triazin-7-ylacetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-8(13)3-6-1-2-7-4-9-5-10-11(6)7/h1-2,4-5H,3H2,(H,12,13) |
InChI Key |
WKIXRIPYESJTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)CC(=O)O |
Origin of Product |
United States |
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